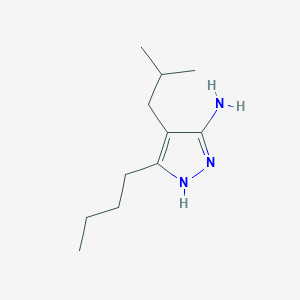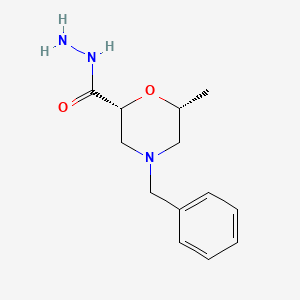
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide is a chemical compound with a complex structure that includes a morpholine ring substituted with benzyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzyl-6-methylmorpholine with hydrazine hydrate under controlled conditions to form the carbohydrazide derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the final product is achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides (e.g., bromine, chlorine) in the presence of a base, amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carbohydrazide can be compared with other similar compounds to highlight its uniqueness:
Rac-(2r,6r)-4-benzyl-6-methylmorpholine-2-carboxylic acid hydrochloride: Similar structure but different functional group, leading to different chemical properties and applications.
Rac-(2r,6r)-6-methylpiperidin-2-ylmethanamine dihydrochloride: Similar core structure but different substituents, resulting in distinct biological activities.
Rac-(2r,6r)-2-cyclopropyl-6-methylpiperidine hydrochloride:
属性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
(2R,6R)-4-benzyl-6-methylmorpholine-2-carbohydrazide |
InChI |
InChI=1S/C13H19N3O2/c1-10-7-16(8-11-5-3-2-4-6-11)9-12(18-10)13(17)15-14/h2-6,10,12H,7-9,14H2,1H3,(H,15,17)/t10-,12-/m1/s1 |
InChI 键 |
WOGUXPOXPGGVPB-ZYHUDNBSSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)NN)CC2=CC=CC=C2 |
规范 SMILES |
CC1CN(CC(O1)C(=O)NN)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


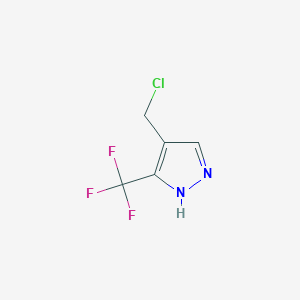
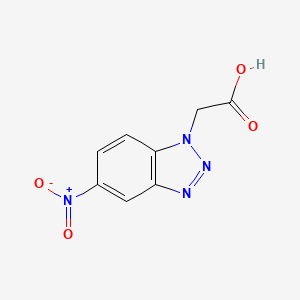
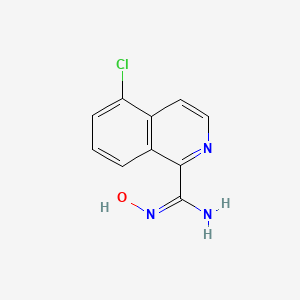
![2-[2-(2-phenylphenyl)phenyl]aniline](/img/structure/B13643910.png)
![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)
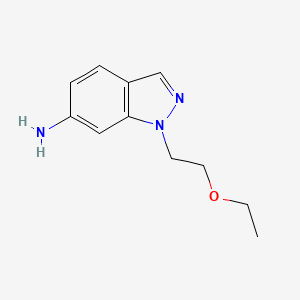
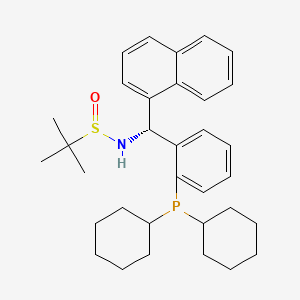
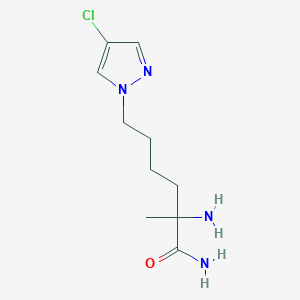
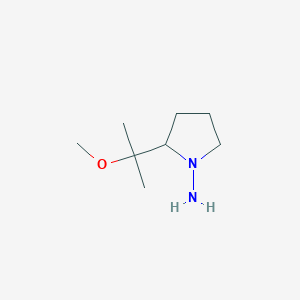
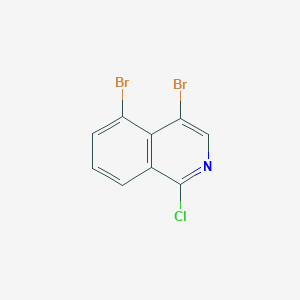
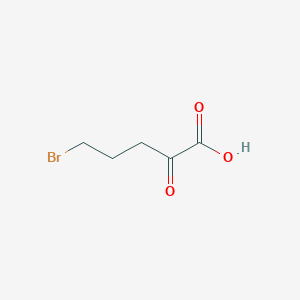
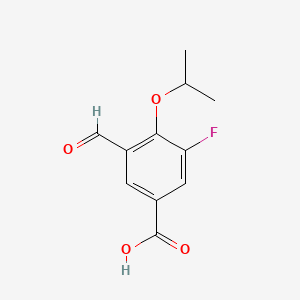
![2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)-3-methylbutanoic acid](/img/structure/B13643966.png)
